1-Chlorosucrose
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Overview
Description
1-Chlorosucrose, also known as 1-chloro-1-deoxysucrose, is a chlorinated derivative of sucrose. It is a disaccharide composed of glucose and fructose units, where one of the hydroxyl groups in the sucrose molecule is replaced by a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chlorosucrose can be synthesized through the selective chlorination of sucrose. The process involves the substitution of a hydroxyl group in the sucrose molecule with a chlorine atom. This reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the product. The process may involve multiple steps, including purification and crystallization, to obtain the final compound in a usable form .
Chemical Reactions Analysis
Types of Reactions
1-Chlorosucrose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: This compound can be hydrolyzed to yield glucose and fructose derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various chlorinated and dechlorinated derivatives of sucrose, as well as glucose and fructose derivatives .
Scientific Research Applications
1-Chlorosucrose has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chlorosucrose involves its interaction with specific molecular targets and pathways. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This can result in various biological effects, including enzyme inhibition and modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Sucralose: A widely known chlorinated derivative of sucrose, where three hydroxyl groups are replaced by chlorine atoms.
1,6-Dichlorosucrose: Another chlorinated derivative with two chlorine atoms in the sucrose molecule.
Uniqueness of 1-Chlorosucrose
This compound is unique due to its selective chlorination at a single hydroxyl group, which imparts distinct chemical and biological properties. This selective modification allows for targeted studies and applications that are not possible with other chlorinated derivatives .
Properties
CAS No. |
64644-62-8 |
---|---|
Molecular Formula |
C12H21ClO10 |
Molecular Weight |
360.74 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-2-(chloromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H21ClO10/c13-3-12(10(20)7(17)5(2-15)22-12)23-11-9(19)8(18)6(16)4(1-14)21-11/h4-11,14-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
InChI Key |
FESWLBKGLROKRB-UGDNZRGBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CCl)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CCl)O)O)O)O |
Origin of Product |
United States |
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